

Magdala Red: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magdala red*

Cat. No.: *B1226683*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magdala red, also known as Naphthol Blue Red or Sudan Red B, is a synthetic, orange-red diazo dye. Historically significant in the development of aniline dyes, it continues to be a compound of interest in various scientific fields, including biochemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Magdala red**, tailored for a scientific audience.

Chemical Structure and Identification

Magdala red is a complex aromatic compound belonging to the induline class of dyes. Its core structure is a naphthophenazinium cation. The accepted chemical identity of **Magdala red** is detailed below.

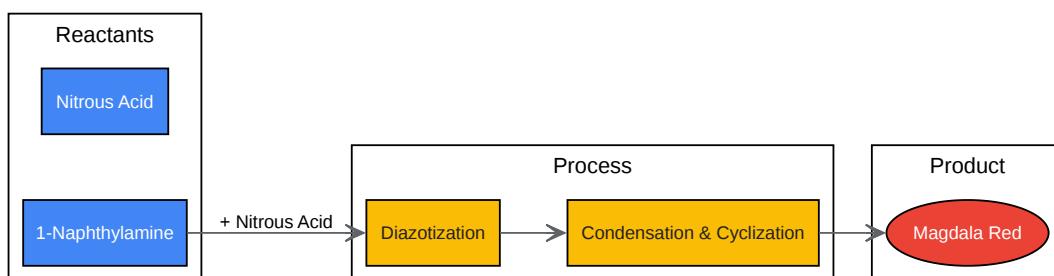
Identifier	Value
IUPAC Name	13-naphthalen-1-yl-2-aza-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaen-10-amine
Molecular Formula	C ₃₀ H ₂₀ N ₃ ⁺
Canonical SMILES	C1=CC=C2C(=C1)C=CC=C2[N+](C=C3C=C4C=C(C5=CC=C5C4=NC6=C3C=CC7=CC=CC=C76)N)
CAS Number	477-73-6

Physicochemical Properties

A summary of the key physicochemical properties of **Magdala red** is presented in the table below, facilitating easy comparison and reference.

Property	Value	Source
Molecular Weight	422.5 g/mol	[1] [2]
Maximum Absorption Wavelength (λ_{max})	540 nm	[2]
Maximum Emission Wavelength (λ_{em})	570 nm	[2]
Appearance	Orange-red crystalline powder	[2] [3]
Solubility	Insoluble in water	

Synthesis of Magdala Red


General Synthetic Pathway

The synthesis of **Magdala red** is historically rooted in the chemistry of aniline and naphthalene derivatives.[\[3\]](#) The general and most cited method for its preparation involves the reaction of

nitrous acid with 1-naphthylamine.^[3] This reaction leads to the formation of a diazonium salt, which then undergoes a series of condensation and cyclization reactions to form the complex polycyclic aromatic structure of **Magdala red**.

Another related approach to synthesizing the broader class of induline dyes, to which **Magdala red** belongs, involves the reaction of an aminoazobenzene with an aromatic amine and its hydrochloride salt at elevated temperatures.^[1] In the specific case of **Magdala red**, this would involve derivatives of naphthalene.

General Synthesis Pathway of Magdala Red

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Magdala red**.

Experimental Protocol (General Description)

While a precise, detailed, step-by-step modern experimental protocol for the synthesis of **Magdala red** is not readily available in contemporary literature, historical accounts describe the following general procedure for the preparation of induline dyes:

- **Diazotization:** An acidic solution of an aromatic amine, in this case, 1-naphthylamine, is treated with a solution of sodium nitrite at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

- Coupling and Condensation: The diazonium salt solution is then reacted with another aromatic amine or a derivative. In the context of **Magdala red**'s formation, this would involve further reactions with naphthylamine derivatives. This step is typically carried out at elevated temperatures, which drives the condensation and cyclization reactions to form the final dye molecule.
- Isolation and Purification: The resulting crude dye precipitates from the reaction mixture. It is then collected by filtration, washed to remove unreacted starting materials and byproducts, and subsequently dried. Further purification can be achieved by recrystallization from a suitable solvent.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and the ratio of reactants, can significantly influence the yield and purity of the final product. These parameters were often optimized empirically in historical dye synthesis.

Chemical Structure Visualization

The chemical structure of the **Magdala red** cation is depicted below. The complex, fused ring system is characteristic of this class of dyes and is responsible for its intense color.

Caption: 2D representation of the **Magdala red** cation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4230855A - Method of preparation of improved nigrosine and indulino dyes - Google Patents [patents.google.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. Magdala red | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Magdala Red: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1226683#what-is-the-chemical-structure-of-magdalared>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com